(S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)chroman-4-one
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Overview
Description
Cudraflavanone B is a prenylated flavonoid isolated from the root bark of Cudrania tricuspidata. This compound has garnered attention due to its significant anti-inflammatory and anti-neuroinflammatory properties. It was first discovered in 2003 as an antifungal flavanone isolated from the roots of Cudrania cochinchinensis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cudraflavanone B is typically isolated from natural sources rather than synthesized through artificial means. The extraction process involves the use of solvents to separate the compound from the root bark of Cudrania tricuspidata .
Industrial Production Methods
Industrial production of cudraflavanone B primarily relies on the cultivation of Cudrania tricuspidata and subsequent extraction of the compound from the plant material. This method ensures a sustainable and efficient production process .
Chemical Reactions Analysis
Types of Reactions
Cudraflavanone B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of cudraflavanone B include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of cudraflavanone B depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized flavonoid derivatives, while reduction reactions may produce reduced flavonoid compounds .
Scientific Research Applications
Cudraflavanone B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of prenylated flavonoids.
Industry: It is used in the development of natural anti-inflammatory agents and supplements.
Mechanism of Action
Cudraflavanone B exerts its effects by downregulating the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) signaling pathways. These pathways play crucial roles in the regulation of inflammatory responses. By inhibiting these pathways, cudraflavanone B reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation .
Comparison with Similar Compounds
Cudraflavanone B is part of the flavanone family, which includes other prenylated flavonoids such as cudraflavone C and cudraflavone D. Compared to these similar compounds, cudraflavanone B has shown unique anti-inflammatory and anti-neuroinflammatory properties, making it a valuable compound for research and therapeutic applications .
List of Similar Compounds
- Cudraflavone C
- Cudraflavone D
- Macluraxanthone B
- Cudratricusxanthone L
Properties
Molecular Formula |
C20H20O6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-8,17,21-23,25H,5,9H2,1-2H3/t17-/m0/s1 |
InChI Key |
QMYILUYFNCCEPY-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C |
Origin of Product |
United States |
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